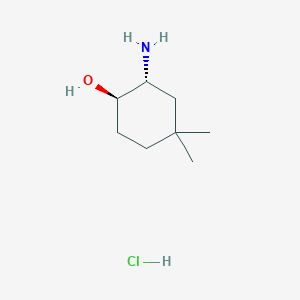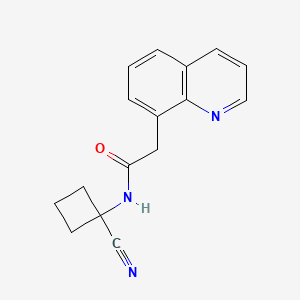![molecular formula C23H23N5O3 B2981041 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 951618-01-2](/img/structure/B2981041.png)
2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide is an intricate compound with a distinct structure that belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives. It features various functional groups, including benzyl, methyl, dioxo, dihydro, pyrazolo, pyrimidin, and ethylphenyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide involves a multi-step process:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step can be achieved through the condensation of an appropriate aldehyde and a hydrazine derivative under acidic conditions.
Introduction of the benzyl and methyl groups: This is typically done through alkylation reactions using benzyl halides and methylating agents, respectively.
Oxidation and reduction steps: These steps ensure the correct oxidation state of the core structure, employing oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Acylation to introduce the N-(3-ethylphenyl)acetamide moiety: This final step uses an acylation agent, such as acetyl chloride, and an amine derivative to attach the acetamide group.
Industrial Production Methods
In industrial settings, this synthesis is scaled up using continuous flow reactors that offer better control over reaction conditions, such as temperature, pressure, and reaction time. This ensures higher yields and purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, forming corresponding oxidized derivatives.
Reduction: Reduction reactions can alter the keto groups in the pyrazolo[4,3-d]pyrimidine ring, affecting the compound's reactivity and biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, permanganates.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation or reduction of this compound leads to derivatives with altered functionalities at the benzyl, methyl, or keto groups. Substitution reactions on the phenyl ring introduce new functional groups, potentially creating a range of analogs with diverse properties.
Aplicaciones Científicas De Investigación
The unique structure of 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide has seen its use in several scientific domains:
Chemistry: As a building block for synthesizing complex molecules in medicinal chemistry.
Biology: Investigating its interaction with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: As a precursor in manufacturing specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action is closely related to its structural features:
Molecular targets: The compound interacts with specific enzymes, altering their activity by binding to active or allosteric sites.
Pathways involved: The interaction with molecular targets affects biochemical pathways, leading to the compound's observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Benzyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(phenyl)acetamide
2-(6-Benzyl-2-methyl-5-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methylphenyl)acetamide
2-(6-Benzyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide
Uniqueness
The addition of the N-(3-ethylphenyl)acetamide moiety sets 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide apart, contributing to its unique chemical reactivity and biological activities compared to similar compounds with different substituents.
There you have it! All the details, no stone unturned. Anything else you're curious about?
Propiedades
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-16-10-7-11-18(12-16)24-20(29)15-27-19-14-26(2)25-21(19)22(30)28(23(27)31)13-17-8-5-4-6-9-17/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWVKUPUPTGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2980961.png)
![5-benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)


![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)
![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)


![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)
